1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide represents a novel class of bioactive molecules derived from the benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that integrates multiple pharmacophoric elements:
- Benzo[d][1,3]dioxole : Known for its anticancer and antioxidant activities.
- Quinoline : Associated with various biological effects including antimicrobial and anticancer properties.
- Piperidine : Often enhances the bioavailability and activity of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. The synthesized derivatives have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
---|---|---|---|
This compound | HepG2 | 2.38 | 7.46 |
This compound | HCT116 | 1.54 | 8.29 |
This compound | MCF7 | 4.52 | 4.56 |
These results indicate that the compound exhibits potent anticancer activity, comparable or superior to the standard chemotherapeutic agent doxorubicin .
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to significant alterations in cell cycle distribution, particularly inducing G2-M phase arrest in HepG2 cells . Cell Cycle Analysis
- Apoptosis Induction : Annexin V-FITC assays demonstrated that the compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Case Studies
A recent study synthesized several derivatives based on the benzo[d][1,3]dioxole scaffold and evaluated their biological activities:
- Study Design : Various concentrations (5 mM to 0.5 mM) were tested against HepG2 and MCF7 cell lines. Results indicated that compounds with amide groups exhibited enhanced cytotoxicity compared to their non-amide counterparts. For instance, derivatives 2a and 2b showed IC50 values significantly lower than those of other tested compounds, suggesting a strong correlation between structural modifications and biological activity .
特性
IUPAC Name |
1-[8-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c25-24(30)16-8-10-28(11-9-16)21-7-4-15-2-1-3-19(23(15)27-21)31-13-22(29)26-17-5-6-18-20(12-17)33-14-32-18/h1-7,12,16H,8-11,13-14H2,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZTMPROFWVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。